molecular formula C13H19N3O B1464285 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one CAS No. 1274601-24-9

1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B1464285
CAS No.: 1274601-24-9
M. Wt: 233.31 g/mol
InChI Key: GCZNHNXZZQGNOT-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one” is a compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors play a crucial role in understanding drug metabolism and potential drug-drug interactions (DDIs). In vitro assessments using potent and selective chemical inhibitors help in predicting DDIs, which is vital for drug safety and efficacy. The selectivity of such inhibitors is paramount in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism (Khojasteh et al., 2011).

Novel Antineoplastic Agents

A series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been investigated for their potential as antineoplastic (anti-cancer) agents. These compounds exhibit significant cytotoxic properties, often outperforming contemporary anticancer drugs, and demonstrate a higher selectivity for tumor cells. Their modes of action include apoptosis induction and modulation of multi-drug resistance, highlighting their promise as candidate drug compounds (Hossain et al., 2020).

Synthesis of N-Heterocycles

Chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used for the stereoselective synthesis of amines and their derivatives, including structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and their therapeutic applications, showcasing the versatility of this approach in drug discovery (Philip et al., 2020).

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been identified as a versatile structure for the design of kinase inhibitors, due to its ability to interact with kinases via multiple binding modes. This scaffold is particularly useful in creating selective inhibitors for various kinase targets, a critical aspect of developing treatments for neuropsychiatric disorders and other conditions (Wenglowsky, 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one”. It could be interesting to explore its potential uses in drug delivery systems, given the related compound 4-AMP’s use in creating micelles for controlled drug delivery .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNHNXZZQGNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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